2-Methylimidazole
Overview
Description
2-Methylimidazole is an organic compound that is structurally related to imidazole. It has the chemical formula CH₃C₃H₂N₂H and appears as a white or colorless solid. This compound is highly soluble in polar organic solvents and water. It serves as a precursor to a range of drugs and acts as a ligand in coordination chemistry .
Mechanism of Action
Target of Action
2-Methylimidazole is an organic compound that is structurally related to imidazole . It is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . It can be deprotonated to make imidazolate-based coordination polymers .
Mode of Action
The compound acts as a precursor to several members of the nitroimidazole antibiotics that are used to combat anaerobic bacterial and parasitic infections . It is also used as a coordination regulator to fabricate 2D metal-organic framework-5 (MOF-5) nanosheet, which is used as an efficient catalyst for Knoevenagel condensation reaction .
Biochemical Pathways
The formation of this compound proceeds through a number of successive intermediates of acyclic and cyclic structures . The most favorable route for the formation of the imidazole ring is the condensation of amine intermediates .
Pharmacokinetics
It is known to be highly soluble in polar organic solvents and water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is dependent on its application. For instance, when used as a precursor to nitroimidazole antibiotics, it aids in combating anaerobic bacterial and parasitic infections . When used as a coordination regulator in the fabrication of 2D MOF-5 nanosheets, it serves as an efficient catalyst for Knoevenagel condensation reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it may be released into the environment (e.g., ambient air, water, and soil) via waste streams during its production and use . The compound’s high solubility in water and polar organic solvents may also affect its environmental stability and action.
Biochemical Analysis
Biochemical Properties
2-Methylimidazole is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . It can be deprotonated to make imidazolate-based coordination polymers . It is also a precursor to several members of the nitroimidazole antibiotics that are used to combat anaerobic bacterial and parasitic infections .
Cellular Effects
It has been used as a coordination regulator to fabricate 2D metal-organic framework-5 (MOF-5) nanosheet, which is used as an efficient catalyst for Knoevenagel condensation reaction .
Molecular Mechanism
It is known that it can be deprotonated to make imidazolate-based coordination polymers . This suggests that it may interact with biomolecules in a way that influences their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, new experimental data of CO2 solubility in 5 - 30 wt% this compound aqueous solutions at 293.15 - 313.15 K were measured .
Metabolic Pathways
It is known that it is a precursor to several members of the nitroimidazole antibiotics , suggesting that it may be involved in the metabolic pathways that produce these antibiotics.
Transport and Distribution
Given its solubility in polar organic solvents and water , it is likely that it can be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its role as a ligand in coordination chemistry , it may be localized to areas of the cell where such chemistry takes place.
Preparation Methods
2-Methylimidazole is typically synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde . The reaction conditions are generally mild, and the process can be carried out in aqueous solutions. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Methylimidazole undergoes various types of chemical reactions, including:
Oxidation: It can be nitrated to form 5-nitro-2-methylimidazole.
Coordination Reactions: It forms complexes with metals such as copper(II), where it acts as a ligand.
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of strong bases or acids.
Common reagents used in these reactions include nitric acid for nitration and copper(II) salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methylimidazole is similar to other imidazole derivatives such as:
1-Methylimidazole: Used in various chemical syntheses and as a solvent.
4-Methylimidazole: Known for its use in the production of certain pharmaceuticals and as a flavoring agent in the food industry.
What sets this compound apart is its specific use as a precursor to nitroimidazole antibiotics and its role in coordination chemistry, making it a versatile and valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGSDVWAMZHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022107 | |
Record name | 2-Methylimidazole | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Other Solid, Solid; [HSDB] Colorless solid; [NTP] Crystalline solid; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole, 2-methyl- | |
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Record name | 2-Methylimidazole | |
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Boiling Point |
267 °C | |
Record name | 2-Methylimidazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |
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Solubility |
Very soluble in ethanol | |
Record name | 2-Methylimidazole | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 2-Methylimidazole | |
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Color/Form |
Solid | |
CAS No. |
693-98-1 | |
Record name | 2-Methylimidazole | |
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Record name | 2-Methylimidazole | |
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Record name | 2-METHYLIMIDAZOLE | |
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Record name | 1H-Imidazole, 2-methyl- | |
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Record name | 2-Methylimidazole | |
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Record name | 2-methylimidazole | |
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Record name | 2-METHYLIMIDAZOLE | |
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Record name | 2-Methylimidazole | |
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Melting Point |
144 °C | |
Record name | 2-Methylimidazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylimidazole?
A1: The molecular formula of this compound is C4H6N2, and its molecular weight is 82.10 g/mol. []
Q2: How is the structure of this compound typically characterized?
A2: this compound is commonly characterized using various spectroscopic techniques. These include: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule through their characteristic absorption bands. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and bonding environment of the molecule by analyzing the signals from its constituent atoms (1H NMR and 13C NMR). [, , , ]* Raman spectroscopy: Complements IR spectroscopy by providing information about molecular vibrations based on scattered light, which helps in structural elucidation and vibrational mode assignments. [, ]
Q3: What is notable about the orientation of this compound on silver electrodes?
A3: Surface-enhanced Raman scattering (SERS) studies reveal that this compound adsorbs onto positively charged silver electrodes through its pyridine nitrogen. The orientation changes at neutral and negative charges, with the methyl group directly interacting with the surface. These findings provide insights into the molecule's adsorption behavior and potential applications in electrochemistry. []
Q4: How does the methyl group in this compound influence its binding affinity?
A4: The presence of the methyl group at the 2-position introduces steric hindrance, impacting its binding interactions. For instance, the binding constant of this compound to manganese(III) protoporphyrin is lower than that of 1-methylimidazole, indicating a weaker interaction due to steric effects. []
Q5: How does the molecular structure of this compound affect its proton conductivity in molecular crystals?
A5: In this compound-dicarboxylic acid molecular crystals, the position of the methyl group influences the hydrogen bond network and overall crystal structure. This variation in structure directly affects the proton conductivity of the crystals. This compound glutarate, with a layered structure and an extensive hydrogen bond network, exhibits higher proton conductivity compared to this compound suberate and azelate, which form chain-like structures. []
Q6: How is computational chemistry employed in this compound research?
A6: Computational methods offer valuable insights into the properties and behavior of this compound:* Geometry Optimization: Determines the most stable three-dimensional structure of the molecule, providing information about bond lengths, angles, and overall molecular geometry. [, ]* Solvation Free Energy: Calculates the energy change associated with dissolving the molecule in different solvents, predicting solubility and solvent interactions. []* Molecular Properties: Predicts various molecular properties such as dipole moment, polarizability, hyperpolarizability, and electrostatic potential, which are crucial for understanding its interactions with other molecules and its potential applications. []
Q7: Does this compound exhibit catalytic activity?
A7: Yes, this compound can act as a catalyst or a ligand in various chemical reactions:* Epoxy Resin Curing: It functions as an accelerator in the curing process of epoxy resins, enhancing the reaction rate and improving the properties of the final product. [, ]* Catalytic Oxidation: Metal complexes containing this compound, such as copper(II) iminodiacetates, exhibit catalytic activity in oxidation reactions, demonstrating their potential in organic synthesis. []
Q8: What are the potential health effects of this compound exposure?
A8: Studies indicate that chronic exposure to high levels of this compound can have adverse health effects:* Thyroid Cancer: Increased rates of thyroid gland cancers were observed in rats and mice exposed to this compound in their diet for two years. []* Liver Tumors: Elevated incidences of liver tumors were observed in mice, and to a lesser extent in rats, exposed to this compound. []* Epididymal Sperm Granuloma: In male mice, chronic administration of this compound led to dose-related increases in epididymal sperm granulomas, often accompanied by testicular germinal epithelial atrophy. []
Q9: How is this compound quantified in different matrices?
A9: Various analytical methods are employed for this compound determination:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the quantification of this compound, particularly in complex matrices like caramel pigment, due to its high sensitivity and selectivity. []* High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, is employed for the separation and quantification of this compound in different samples. []
Q10: What are some challenges in the analysis of this compound, and how are they addressed?
A10: Matrix interference is a common challenge in analyzing this compound. Sample pretreatment techniques like alkalization and purification with kieselguhr are often used to remove interfering compounds and enhance the accuracy and reliability of analytical methods. []
Q11: Is there information available on the environmental fate and effects of this compound?
A11: Currently, limited data is available regarding the environmental impact and degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for its safe handling and disposal.
Q12: Are there alternatives to this compound, and what factors should be considered when seeking substitutes?
A12: The search for alternatives to this compound is an active area of research, particularly in applications where its potential toxicity is a concern. When evaluating substitutes, it's crucial to consider factors such as:* Performance: The alternative should provide comparable or superior performance in the specific application, considering factors like catalytic activity, reactivity, and stability. []* Toxicity: The substitute should have a favorable safety profile, ideally with lower toxicity and reduced environmental impact compared to this compound.* Cost: The economic viability of using the alternative should be assessed, considering factors like production costs and availability. []
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